2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile
Overview
Description
Molecular Structure Analysis
The amino group in related compounds like 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile shows pyramidal characteristics, influencing molecular interactions and crystal packing. Compounds with N-[3-(dimethylamino)propyl] groups, similar to DFAB, exhibit high proton affinities and pronounced basicities.Physical And Chemical Properties Analysis
DFAB has a molecular formula of C12H16FN3 and an average mass of 221.27 g/mol . Its InChI Key is QOAPAPQPNXREAZ-UHFFFAOYSA-N.Scientific Research Applications
Molecular Structure and Interactions
- The amino group in related compounds like 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile shows pyramidal characteristics, influencing molecular interactions and crystal packing (Heine et al., 1994).
Quantum Mechanical Studies
- Compounds with N-[3-(dimethylamino)propyl] groups, similar to the target compound, exhibit high proton affinities and pronounced basicities, contributing to the development of chemistry of superacids and superbases (Gattin et al., 2005).
Spectroscopy and Computational Analysis
- Structural and molecular properties of antidepressants with similar structural features were examined using DFT/B3LYP methods, providing insights into therapeutic properties (Khajehzadeh & Moghadam, 2017).
Antioxidant and Antimicrobial Properties
- Derivatives with similar structures were investigated for their antioxidant and antimicrobial activities, contributing to pharmaceutical research (Rashdan et al., 2017).
Chemical Synthesis and Applications
- Research on the synthesis of related compounds like 3-Bromo-2-fluorobenzonic acid provides insights into industrial-scale production methods (Zhou Peng-peng, 2013).
Electroluminescent Materials
- Copolymers containing similar structural elements were synthesized for use in electronic and photonic devices, demonstrating the compound’s potential in material sciences (Huang et al., 2004).
properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c1-16(2)8-4-7-15-12-6-3-5-11(13)10(12)9-14/h3,5-6,15H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPAPQPNXREAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C(=CC=C1)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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